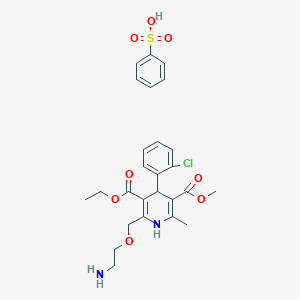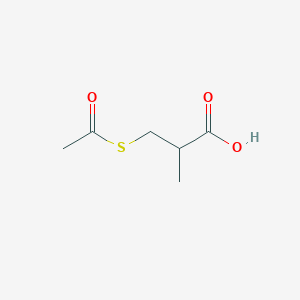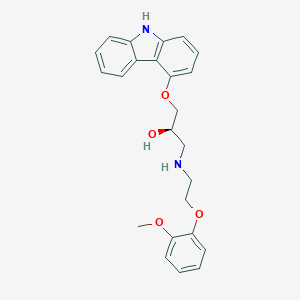
3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol)
Overview
Description
“3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol)” is a chemical compound with the molecular formula C39H39N3O6 . It is also known by other names such as Carvedilol Bis-carbazole and has a CAS number of 918903-20-5 . The compound has a molecular weight of 645.7 g/mol .
Molecular Structure Analysis
The IUPAC name for the compound is 1-(9H-carbazol-4-yloxy)-3-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol . The InChI and Canonical SMILES for the compound are also available .
Scientific Research Applications
Synthesis and Bioactivity
A study by Srinivasulu et al. (2007) explored the synthesis of new oxazaphosphole oxides, sulfides, and selenides derivatives using 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) (carvedilol) as a precursor. These compounds displayed moderate antifungal and antibacterial activity, indicating potential applications in developing new antimicrobial agents.
Crystal Structure Analysis
Chernyshev et al. (2010) and (2009) conducted studies on the crystal structure of carvedilol dihydrogen phosphate propan-2-ol solvate and its hemihydrate form, respectively. These works, found in Acta Crystallographica Section E: Structure Reports Online and here, provide insights into the molecular arrangement, which could be crucial for understanding the compound's physical properties and reactivity.
Synthesis Methods
B. An et al. (2010) in their work published in Organic Chemistry: An Indian Journal, described a synthesis method for carvedilol to avoid impurity formation. This method is significant for producing high-purity carvedilol, a compound derived from 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol). The study can be accessed here.
Optical Properties for OLED Technologies
A study by Çiçek et al. (2020) in Heterocyclic Communications investigated biscarbazole derivatives for OLED technologies. The derivatives synthesized show potential in green and yellow-red color spectral bands, indicating their application in display technologies. More details are available in their paper, found here.
Development of Cardiovascular Drugs
A study by Zuev et al. (2003) in the Pharmaceutical Chemistry Journal discussed the development of carvedilol tablets, highlighting its significance in cardiovascular drug development. Carvedilol, derived from 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol), shows properties of a nonselective β-adrenoblocker and a selective α-adrenoreceptor antagonist. The study can be accessed here.
Mechanism of Action
Target of Action
Carvedilol Bis-carbazole, also known as 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) or TCMDC-141980, primarily targets membrane adrenoceptors (β1, β2, and α1), reactive oxygen species, and ion channels (K+ and Ca2+) . The S(-) enantiomer of Carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer is an alpha-1 adrenoceptor blocker .
Mode of Action
Carvedilol Bis-carbazole provides prominent hemodynamic benefits mainly through a balanced adrenoceptor blockade, which causes a reduction in cardiac work in association with peripheral vasodilation . It inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Carvedilol’s action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .
Biochemical Pathways
Carvedilol Bis-carbazole affects several biochemical pathways. It has been shown to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism . It also inhibits superoxide anion (–O2) release from activated neutrophils and preserves endogenous antioxidant systems (such as vitamin E and glutathione) that are normally consumed when tissues or organs are exposed to oxidative stress .
Pharmacokinetics
Carvedilol Bis-carbazole is a highly lipophilic drug which is rapidly absorbed from the GI tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug .
Result of Action
The molecular and cellular effects of Carvedilol Bis-carbazole’s action are multifaceted. It provides remarkable cardiovascular protection through its antiproliferative atherogenic, anti-ischemic, antihypertrophic, and antiarrhythmic actions . These actions are a consequence of its potent antioxidant effects, amelioration of glucose lipid metabolism, modulation of neurohumoral factors, and modulation of cardiac electrophysiologic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carvedilol Bis-carbazole. For instance, the buffer species of the dissolution media may influence the solubility and consequently the percentage of Carvedilol released by forming Carvedilol salts of varying solubilities . Furthermore, Carvedilol solubility and dissolution decreased with increasing ionic strength, while lowering the buffer capacity resulted in a decrease in dissolution .
Biochemical Analysis
Biochemical Properties
3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic rate of other compounds. Additionally, it has been observed to bind with beta-adrenergic receptors, influencing the signaling pathways associated with these receptors .
Cellular Effects
The effects of 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, particularly those involving beta-adrenergic receptors. It has been shown to influence gene expression related to these pathways, leading to changes in cellular metabolism and function. For instance, in cardiac cells, it can affect the contraction and relaxation processes by modulating calcium ion channels .
Molecular Mechanism
At the molecular level, 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) exerts its effects through binding interactions with specific biomolecules. It binds to beta-adrenergic receptors, inhibiting their activity and thus blocking the effects of adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure. Additionally, it can interact with cytochrome P450 enzymes, leading to changes in the metabolism of other drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and cellular metabolism becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) vary with different dosages in animal models. At lower doses, it can effectively modulate beta-adrenergic receptor activity without causing significant adverse effects. At higher doses, it can lead to toxicity, manifesting as cardiovascular and neurological symptoms. Threshold effects have been observed, indicating a narrow therapeutic window for this compound .
Metabolic Pathways
3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction reactions necessary for the compound’s metabolism. The interaction with these enzymes can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas .
Subcellular Localization
The subcellular localization of 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) is critical for its activity and function. It is primarily localized in the cell membrane, where it interacts with beta-adrenergic receptors. Additionally, it can be found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. These localizations are facilitated by specific targeting signals and post-translational modifications .
properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39N3O6/c1-45-34-16-6-7-17-35(34)46-21-20-42(22-26(43)24-47-36-18-8-14-32-38(36)28-10-2-4-12-30(28)40-32)23-27(44)25-48-37-19-9-15-33-39(37)29-11-3-5-13-31(29)41-33/h2-19,26-27,40-41,43-44H,20-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLQBMKMDMZBGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)CC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918903-20-5 | |
| Record name | 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918903205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 918903-20-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-(2-(2-METHOXYPHENOXY)ETHYLAZANEDIYL)BIS(1-(9H-CARBAZOL-4-YLOXY)PROPAN-2-OL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56RX0K2UL0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)

![2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate](/img/structure/B193003.png)


